Product packaging for Benzene-13C6(Cat. No.:CAS No. 32488-44-1)

Benzene-13C6

Cat. No.: B032424
CAS No.: 32488-44-1
M. Wt: 84.068 g/mol
InChI Key: UHOVQNZJYSORNB-IDEBNGHGSA-N
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Description

Benzene-13C6 is a stable isotopically labeled analog of benzene where all six carbon atoms are replaced with the carbon-13 (13C) isotope, providing a molecular formula of 13C6H6. This compound is an essential internal standard for quantitative NMR (qNMR) spectroscopy, serving as a primary reference for the precise quantification of organic molecules and the determination of absolute concentrations without the need for a calibrated curve. Its high isotopic enrichment (typically >99%) ensures the absence of overlapping signals from the more abundant 12C isotope, resulting in a clean, single peak in the 13C NMR spectrum. Researchers extensively use this compound as a tracer in metabolic flux analysis to elucidate biochemical pathways and in environmental fate studies to track the degradation and transformation of benzene and related aromatic compounds in complex systems. Furthermore, it is a critical reagent in the synthesis of more complex 13C-labeled compounds and serves as a standard for mass spectrometry, enhancing the accuracy and reliability of analytical methods. This high-purity standard is indispensable for advancing research in analytical chemistry, environmental science, and drug metabolism and pharmacokinetics (DMPK).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6 B032424 Benzene-13C6 CAS No. 32488-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954230
Record name (~13~C_6_)Benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.068 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32488-44-1
Record name (~13~C_6_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32488-44-1
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Synthetic Methodologies and Isotopic Enrichment for Benzene 13c6 and Its Derivatives

Synthetic Routes to 13C6-Labeled Aromatic Derivatives

Incorporation of Benzene-13C6 Units into Complex Molecular Architectures (e.g., Oligophenylene Imine Wires)

The strategic incorporation of isotopically enriched compounds, particularly this compound, into complex molecular architectures like oligophenylene imine (OPI) molecular wires, offers a powerful approach to elucidate fundamental charge transport mechanisms. This methodology leverages the unique isotopic signature of 13C to probe kinetic isotope effects (KIEs) in molecular electronics, providing insights into rate-limiting steps and transition states that are otherwise difficult to discern thegoodscentscompany.comwikipedia.org.

Synthetic Methodologies for Oligophenylene Imine Wires

Oligophenylene imine (OPI) molecular wires are typically synthesized on gold (Au) surfaces through a stepwise, "click-like" condensation reaction thegoodscentscompany.comfishersci.cascbt.com. This robust synthetic strategy allows for precise control over molecular length and the specific placement of desired monomer units within the molecular structure fishersci.ca. The general synthetic route involves sequential reactions between aryl dialdehydes, such as terephthalaldehyde (B141574), and diamines, such as 1,4-diaminobenzene thegoodscentscompany.comwikipedia.orgscbt.com.

To incorporate this compound units, isotopically labeled monomers are employed. Specifically, 13C-labeled terephthalaldehyde and 1,4-diaminobenzene are synthesized, where the phenylene rings are either fully 13C-labeled or consist of naturally abundant 12C isotopologues wikipedia.orgfishersci.ca. This compound (13C6H6) serves as a crucial starting material for the preparation of these labeled monomers. For instance, 1,4-diiodothis compound can be synthesized using this compound as a precursor, which can then be further functionalized to yield the desired 13C-labeled aryl dialdehydes or diamines fishersci.ca.

The successful growth of OPI wires and the incorporation of labeled units are confirmed through various surface characterization techniques. Reflection-absorption infrared spectroscopy (RAIRS) and high-resolution X-ray photoelectron spectroscopy (XPS) are commonly utilized to monitor the progress of imine condensation reactions at each step of the wire growth fishersci.ca. Furthermore, the isotopic purity and structural integrity of the synthesized 13C-labeled monomers are rigorously confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy in solution, often demonstrating purity exceeding 99% fishersci.ca.

Detailed Research Findings: Conductance Isotope Effect (CIE)

The primary motivation for integrating this compound units into OPI wires is to investigate the conductance isotope effect (CIE), which is a manifestation of the kinetic isotope effect in charge transport. Research has revealed significant findings regarding the dependence of charge transport mechanisms on molecular length and isotopic labeling:

Short Wires (<4 nm) : For OPI wires shorter than approximately 4 nanometers, the dominant electrical transport mechanism is direct tunneling thegoodscentscompany.comwikipedia.orgscbt.com. In this regime, the incorporation of 13C-labeled phenylene rings does not produce a measurable conductance isotope effect, with the 13C CIE being approximately 1 wikipedia.org. This observation is consistent with a tunneling mechanism, where the mass of the atoms has a negligible impact on charge transfer.

Long Wires (>4 nm) : In contrast, for longer OPI wires (exceeding 4 nanometers in length), the charge transport mechanism transitions to thermally assisted polaron hopping thegoodscentscompany.comwikipedia.orgscbt.com. In this hopping regime, a strong and substantial 13C CIE is observed, typically ranging from 4 to 5 wikipedia.org. This large effect indicates that the mass of the atoms within the molecular backbone significantly influences the charge transport rate.

Regio- and Structural Sensitivity : The magnitude of the 13C CIE is not only dependent on the wire length but also exhibits sensitivity to the number and specific spacing of the 13C-labeled phenylene rings within the OPI structure wikipedia.org. This structural sensitivity provides crucial information for understanding the precise pathways and localization/delocalization of polarons during charge hopping wikipedia.org. Studies have shown that 13C and 15N substitution on the imine bonds themselves can yield a conductance KIE of approximately 2.7 per labeled atom in longer OPI wires thegoodscentscompany.comnih.gov.

These findings suggest that the exceptionally large conductance KIEs observed in long OPI wires imply a thermally activated, through-barrier polaron tunneling mechanism, where the vibrational modes of the molecular backbone, influenced by isotopic mass, play a critical role in facilitating charge movement thegoodscentscompany.comnih.gov. The use of isotopic labeling, therefore, offers a unique avenue to decipher complex charge transport mechanisms in π-conjugated molecular systems.

Summary of Conductance Isotope Effect Findings in OPI Wires

Molecular Wire LengthDominant Transport Mechanism13C Conductance Isotope Effect (CIE)Key ObservationReference
< 4 nmDirect Tunneling≈ 1No measurable effect. wikipedia.org
> 4 nmPolaron Hopping4–5 (for ring labeling)Strong effect, indicating mass sensitivity. wikipedia.org
> 4 nmPolaron Hopping≈ 2.7 per labeled atom (imine bond)Significant effect from imine bond labeling. thegoodscentscompany.comnih.gov

Advanced Spectroscopic Characterization and Analytical Techniques Utilizing Benzene 13c6

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in chemistry, and benzene-13C6 serves as a powerful model system due to its high isotopic purity and symmetrical structure. sigmaaldrich.comfiveable.me The ¹³C isotope possesses a non-zero spin, making it NMR active, and its enrichment in this compound significantly enhances signal intensity and allows for the direct observation of carbon-carbon interactions. libretexts.orglibretexts.org

This compound is extensively used in ¹³C NMR spectroscopy to elucidate molecular structure and understand conformational dynamics. The presence of six ¹³C nuclei allows for comprehensive analysis of chemical shifts and spin-spin coupling patterns, which are crucial for determining the connectivity and electronic environment of carbon atoms within the molecule. fiveable.melibretexts.org While natural abundance ¹³C NMR typically does not show carbon-carbon coupling due to the low probability of two ¹³C atoms being adjacent, the full enrichment in this compound makes such couplings directly observable. libretexts.org This enables the study of ¹JCC, ²JCC, and ³JCC coupling constants, providing detailed information about bond lengths, angles, and through-bond interactions. acs.orgacs.org

The determination of carbon-carbon spin-spin coupling tensors (nJCC) is a significant application of this compound in NMR. Researchers have experimentally determined indirect CC spin-spin coupling tensors (nJCC) in benzene (B151609), specifically for ortho, meta, and para (n = 1, 2, and 3) positioned carbons. acs.orgacs.orgfigshare.com These experimental values are often compared with theoretical ab initio calculations to validate computational models and gain deeper insights into the electronic structure and bonding within the benzene ring. acs.orgfigshare.com The anisotropies of these coupling tensors, ΔnJCC, have also been resolved experimentally using liquid crystal ¹H and ¹³C NMR, with results showing good agreement across different thermotropic liquid crystal solvents. acs.orgfigshare.com For instance, the anisotropy of the ortho, meta, and para CC indirect couplings were found to be approximately +17, -4, and +9 Hz, respectively, with their signs unambiguously determined. acs.orgfigshare.com

Table 1: Experimental Anisotropies of Carbon-Carbon Indirect Coupling Tensors (ΔnJCC) in this compound acs.orgfigshare.com

Coupling TypeAnisotropy (ΔnJCC) (Hz)
Ortho (¹JCC)+17
Meta (²JCC)-4
Para (³JCC)+9

When dissolved in liquid crystalline phases, this compound is utilized in liquid crystal NMR studies to characterize molecular anisotropy and orientational order. acs.orgresearchgate.netkent.edu These studies allow for the determination of residual dipolar couplings (RDCs), which provide information about molecular geometry and dynamics in anisotropic environments. acs.orgfigshare.comresearchgate.net The use of various liquid crystal solvents, such as ZLI 1167, NP I565 TNC, and EBBA, has enabled the calculation of the carbon-13 chemical-shift anisotropy (Δσ) of benzene. doi.org The chemical-shift anisotropy for benzene was determined to be approximately -182.9 ± 0.2 ppm, confirming the reliability of using combined data from multiple liquid crystal solvents with differing ordering characteristics. doi.org

This compound has been applied as a model system for demonstrating quantum computing principles in NMR systems, particularly in the creation and manipulation of pseudopure states. researchgate.netresearchgate.netarxiv.org A pseudopure state, which is a superposition of quantum states with all spins up and all spins down, has been experimentally demonstrated for a system of twelve dipolar-coupled nuclear spins of fully ¹³C-labeled benzene molecules oriented in a liquid-crystalline matrix. researchgate.netresearchgate.netarxiv.org This represents a complex composite quantum system where individual quantum states can be addressed and manipulated, serving as a benchmark for controlling quantum systems and exploring quantum entanglement. researchgate.netresearchgate.netarxiv.org

Hyperpolarization techniques, such as Dynamic Nuclear Polarization (DNP), are employed to significantly enhance the sensitivity of ¹³C NMR signals from this compound. researchgate.netrsc.orgmpg.de Due to the low gyromagnetic ratio and natural abundance of the ¹³C isotope, conventional ¹³C NMR often suffers from sensitivity issues. mpg.denih.gov DNP transfers polarization from highly polarized electron spins (typically from paramagnetic radicals) to nuclear spins through microwave irradiation, leading to substantial signal enhancements. rsc.orgnih.govfsu.edu For ¹³C nuclei, DNP can achieve enhancements up to approximately 2600 times the thermal equilibrium polarization. nih.gov Studies have shown 14- to 23-fold enhancements of sensitivity for ¹³C-labeled benzene with dissolved nitroxide radicals compared to thermally polarized measurements. rsc.org This enhanced sensitivity allows for the study of dilute samples or enables faster acquisition of high-quality spectra, particularly valuable for applications like fast field-cycling relaxometry and the investigation of molecular dynamics. researchgate.netrsc.orgdb-thueringen.de

Table 2: Representative ¹³C DNP Enhancement Factors for this compound rsc.org

SamplePolarization Field StrengthEnhancement Factor
[¹³C₆²H₆]benzene with nitroxide radicals73 mT23-fold

Mass Spectrometry (MS) Methodologies with this compound as an Isotopic Tracer

This compound is a crucial isotopic tracer in various Mass Spectrometry (MS) methodologies. Its stable isotopic labeling provides a unique signature that allows researchers to track the fate and transformation of benzene and related compounds in complex systems. ckisotopes.com This is particularly valuable in:

Quantitative Analysis : this compound serves as an internal standard for accurate quantitative analysis of unlabeled benzene or its derivatives in environmental, biological, or chemical samples. ckisotopes.comresearchgate.net By adding a known amount of the isotopically labeled compound, variations in sample preparation, injection, and instrument response can be corrected, leading to more precise and reliable quantification. For example, ¹³C₆-labeled indole-3-acetic acid (IAA), where the benzene ring is fully ¹³C-labeled, has been described as an internal standard for quantitative mass spectral analysis of IAA in plants, offering advantages such as non-exchangeability of the isotope label and identical chromatographic properties to the unlabeled compound. researchgate.net

Reaction Mechanism Studies : In chemical reactions, this compound can be used to track the movement of carbon atoms, providing insights into reaction mechanisms. This is especially useful in organic synthesis and catalysis research to understand bond-breaking and bond-forming processes.

Metabolic and Biodegradation Studies : In biological and environmental research, this compound is employed to trace metabolic pathways and biodegradation processes. For instance, studies on the anaerobic degradation of benzene have used this compound to show that specific microbial taxa assimilate carbon from benzene, leading to the formation of ¹³CO₂ which is subsequently incorporated into RNA and proteins. This highlights its utility in environmental microbiology to understand pollutant fate. Similarly, it can be used in toxicokinetic studies to evaluate urinary metabolites by tracking the labeled carbon atoms through biological systems.

Mechanistic Investigations of Chemical and Biochemical Transformations Employing Benzene 13c6

Studies on Metabolic Pathways and Biotransformation Mechanisms in Model Systems

The chemical stability of the benzene (B151609) ring makes its initial activation, particularly under anaerobic conditions, a subject of significant scientific interest. The use of fully labeled Benzene-13C6 has been instrumental in tracking the atoms of the benzene molecule through intricate metabolic networks in various model systems.

For many years, benzene was considered resistant to degradation in the absence of oxygen. However, research over the last few decades has shown that diverse microbial communities can mineralize benzene under various anoxic conditions, including nitrate-reducing, iron-reducing, sulfate-reducing, and methanogenic environments. nih.govnih.gov The exact biochemical mechanisms for the initial activation of the stable benzene ring in the absence of oxygen are still under intense investigation, with this compound being a key tracer in these studies. nih.gov

Studies utilizing this compound in different anaerobic microbial enrichment cultures have successfully identified several key 13C-labeled intermediates. The detection of these metabolites provides direct evidence for specific transformation pathways.

In experiments with both nitrate-reducing and methanogenic enrichment cultures fed with this compound, researchers detected [ring-13C]-toluene and [ring-13C]-benzoate as transient intermediates. researchgate.netnih.gov The appearance of these compounds strongly supports a pathway involving the initial methylation of benzene to toluene (B28343), which is then further transformed into benzoate (B1203000). nih.gov In the methanogenic culture, 13C6-phenol was also identified as a metabolite, suggesting that a hydroxylation pathway may also be active. researchgate.netnih.gov

Similarly, investigations into a denitrifying bacterium, Azoarcus sp. DN11, using [13C]benzene revealed the presence of [13C]phenol as an intermediate, while [13C]toluene or [13C]benzoate were not detected, indicating that the degradation proceeds via a hydroxylation pathway in this specific strain. u-tokyo.ac.jp In contrast, studies on iron-reducing enrichment cultures supplied with [13C6]benzene identified [13C6]benzoate in the supernatant, confirming the formation of benzoate from benzene. nih.gov

The following table summarizes the key 13C-labeled intermediates identified in various anaerobic cultures.

Microbial Culture Type13C-Labeled Intermediates Detected from this compoundSupporting Pathway
Nitrate-Reducing [ring-13C]-Toluene, [ring-13C]-BenzoateMethylation
Methanogenic [ring-13C]-Toluene, [ring-13C]-Benzoate, 13C6-PhenolMethylation & Hydroxylation
Iron-Reducing [13C6]-BenzoateCarboxylation
Denitrifying (Azoarcus sp. DN11) [13C]-PhenolHydroxylation

This table presents a summary of key findings from studies using this compound to trace anaerobic degradation pathways.

The identification of 13C-labeled intermediates has led to the proposal of three primary mechanisms for the initial anaerobic activation of the benzene ring: methylation, hydroxylation, and carboxylation. nih.govresearchgate.net The evidence for each pathway is often dependent on the specific microbial consortium and the prevailing electron-accepting conditions. nih.gov

Methylation: This proposed mechanism involves the methylation of benzene to form toluene. The subsequent degradation of toluene is a well-understood anaerobic process. asm.org The detection of [ring-13C]-toluene in nitrate-reducing and methanogenic cultures provides the most direct evidence for this activation step. nih.gov This pathway is considered energetically more efficient than other proposed mechanisms. asm.org

Hydroxylation: This pathway posits that benzene is first hydroxylated to form phenol. nih.gov The oxygen atom for this hydroxylation has been shown to originate from water molecules. nih.gov Phenol is then typically carboxylated to 4-hydroxybenzoate, which is further metabolized to benzoate or its activated form, benzoyl-CoA. nih.gov The detection of 13C6-phenol in methanogenic cultures and [13C]phenol in pure cultures of Dechloromonas strain RCB and Azoarcus sp. DN11 supports this mechanism. nih.govu-tokyo.ac.jpnih.gov

Carboxylation: This mechanism involves the direct carboxylation of benzene to form benzoate, which is then activated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govoup.com Studies with sulfate-reducing and iron-reducing cultures using labeled benzene have revealed the presence of 13C-benzoate, supporting direct carboxylation. nih.govoup.com Further experiments have shown that the carboxyl group can be derived from bicarbonate in the medium. nih.gov

In aerobic organisms, including mammals, the metabolism of benzene is primarily mediated by enzyme systems that activate molecular oxygen. Isotopic labeling with this compound is crucial for studying these pathways, allowing for the precise tracking of metabolic fate and the characterization of enzyme kinetics and mechanisms.

The cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of xenobiotics, including benzene. mdpi.com Studies using rat and human liver microsomes have identified CYP2E1 as the most efficient enzyme in oxidizing benzene to various metabolites. nih.govnih.gov While many studies focus on the general enzymatic activity, the use of 13C6-labeled substrates is implicit in advanced analytical techniques like mass spectrometry to definitively trace the biotransformation of the benzene ring and quantify metabolite formation.

The primary product of CYP-mediated benzene oxidation is phenol. This hydroxylation reaction is the initial and rate-limiting step in benzene's metabolic activation. Further oxidation leads to the formation of hydroquinone and catechol.

Following the initial CYP-mediated hydroxylation, the primary metabolites of benzene undergo further oxidation and phase II conjugation reactions. The use of labeled substrates is essential for elucidating these subsequent steps.

The oxidation of hydroquinone, a primary metabolite, leads to the formation of the highly reactive compound benzoquinone. nih.govnih.gov Isotopic labeling helps to confirm that benzoquinone originates from the parent benzene molecule. This metabolite is particularly significant as it readily forms adducts with cellular macromolecules, which is a key aspect of benzene's toxicity. The covalent binding of benzene metabolites to proteins, studied using labeled compounds, is largely attributed to the formation of benzoquinone. nih.gov

The following table summarizes the enzymatic steps in the oxidative metabolism of benzene.

Metabolic StepEnzyme SystemKey ReactantsKey Products
Initial Oxidation (Phase I) Cytochrome P450 (CYP2E1)Benzene, O2, NADPHPhenol
Secondary Oxidation (Phase I) Cytochrome P450PhenolHydroquinone, Catechol
Further Oxidation Myeloperoxidase/CYPHydroquinone1,4-Benzoquinone

This table outlines the principal enzymatic reactions in the aerobic metabolism of benzene, which are investigated using isotopically labeled substrates like this compound.

Investigation of Enzyme-Mediated Reactions Involving Benzene Derivatives in Experimental Systems

Studies on Protein and DNA Adduct Formation Using Labeled Benzene

The metabolic activation of benzene in biological systems can lead to the formation of reactive electrophilic species that can covalently bind to nucleophilic sites on cellular macromolecules such as proteins and DNA. The formation of these adducts is considered a key mechanism in the toxicity and carcinogenicity of benzene. The use of isotopically labeled benzene, including this compound, has been instrumental in identifying and quantifying these adducts, providing a clearer picture of the disposition of benzene's reactive metabolites.

Research utilizing [¹³C₆]benzene has enabled detailed investigations into the formation of protein adducts in animal models. In one such study, F344 rats and B6C3F1 mice were administered [¹³C₆]benzene to investigate the disposition of its reactive metabolites: benzene oxide (BO), 1,2-benzoquinone (1,2-BQ), and 1,4-benzoquinone (1,4-BQ). The focus was on cysteine adducts in hemoglobin and bone marrow proteins. The results revealed significant interspecies and inter-tissue differences in adduct formation, suggesting distinct metabolic preferences. In mice, adducts of 1,4-BQ were the most abundant, constituting 10-27% of all cysteine adducts. Conversely, in rats, BO adducts were predominant in hemoglobin (73% of all cysteine adducts), while 1,2-BQ adducts were most prevalent in the bone marrow (14% of all cysteine adducts) nih.gov. These findings highlight the utility of this compound in dissecting the complex metabolic pathways of benzene and understanding species-specific susceptibility to its toxic effects.

Table 1: Predominant Cysteine Adducts in Mice and Rats after [¹³C₆]benzene Administration nih.gov

SpeciesTissuePredominant AdductPercentage of Total Cysteine Adducts
MouseHemoglobin & Bone Marrow1,4-Benzoquinone10-27%
RatHemoglobinBenzene Oxide73%
RatBone Marrow1,2-Benzoquinone14%

In the realm of DNA adducts, the ³²P-postlabeling assay is a highly sensitive method for their detection and quantification, capable of identifying as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides berkeley.edu. While this technique does not inherently require stable isotope labeling, the use of labeled benzene in preceding animal studies helps to unequivocally link the observed adducts to benzene exposure. Studies have shown that benzene's metabolites, such as hydroquinone and p-benzoquinone, lead to the formation of DNA adducts in human bone marrow cells nih.govnih.gov. The reaction of p-benzoquinone with calf thymus DNA has been shown to produce adducts such as (3'-hydroxy)-3,N⁴-benzetheno-2'-deoxycytidine-3'-phosphate, (3'-hydroxy)-1,N⁶-benzetheno-2'-deoxyadenosine-3'-phosphate, and (3'-hydroxy)-1,N²-benzetheno-2'-deoxyguanosine-3'-phosphate nih.gov. The combination of using labeled benzene to trace metabolic pathways and sensitive techniques like ³²P-postlabeling provides a powerful approach to understanding the genotoxic effects of benzene.

Chemical Reaction Mechanism Studies

Kinetic Isotope Effect (KIE) Studies with this compound

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step of a reaction. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at the same atomic position wikipedia.org. While deuterium labeling is common for studying the breaking of C-H bonds, ¹³C labeling can provide insights into reactions where carbon bond cleavage or formation is rate-determining.

The oxidation of benzene is a critical process in both atmospheric chemistry and industrial applications. Compound-specific stable isotope analysis (CSIA) has been employed to investigate the carbon isotope fractionation associated with the oxidation of benzene by hydroxyl radicals (•OH) and ozone (O₃) nih.gov. These studies provide carbon isotope enrichment factors (εC), which are related to the apparent kinetic isotope effect (AKIE). For the reaction of benzene with hydroxyl radicals, the carbon isotope enrichment factor was determined to be -1.2‰, while for the reaction with ozone, it was -3.6‰ nih.gov. The small but measurable isotope fractionation during oxidation with hydroxyl radicals suggests a complex mechanism, potentially involving a pre-equilibrium step between the benzene molecule and the hydroxyl radical before the rate-limiting step nih.gov.

Table 2: Carbon Isotope Enrichment Factors (εC) for the Oxidation of Benzene nih.gov

OxidantεC (‰)
Hydroxyl Radical (•OH)-1.2
Ozone (O₃)-3.6

Mechanistic Postulates in Arene Hydroxylation on Catalytic Surfaces

The direct hydroxylation of arenes, particularly benzene, to produce phenols is a reaction of significant industrial importance. Understanding the mechanism of this reaction on catalytic surfaces is crucial for the development of more efficient and selective catalysts. Isotopic labeling, including the use of this compound, can be a key strategy in unraveling these complex mechanisms.

Mechanistic studies of arene hydroxylation often involve investigating the nature of the active oxidizing species and the pathway of oxygen transfer. In a study of a biomimetic molecular Fe(NHC) complex that catalyzes arene hydroxylation, a combination of experimental techniques, including the determination of the kinetic isotope effect, and density functional theory (DFT) calculations were used to probe the reaction mechanism researcher.life. While this study was on a molecular catalyst, the principles are relevant to surface catalysis.

In the context of heterogeneous catalysis, the oxidation of benzene over solid-state catalysts has been extensively studied. For instance, the catalytic oxidation of benzene over V₂O₅–WO₃/TiO₂ catalysts has been shown to proceed via a redox mechanism where the adsorbed benzene is oxidized by lattice oxygen from the catalyst academie-sciences.fr. The use of this compound in such studies would allow for the direct tracing of the carbon backbone from the reactant to the product, confirming that the aromatic ring remains intact during the hydroxylation process and helping to identify any potential side reactions involving ring-opening.

Furthermore, in the direct catalytic hydroxylation of benzene with hydrogen peroxide, mechanistic studies have suggested the involvement of a high-valent iron–oxo species as the active oxidant rsc.org. Isotopic labeling studies, for example using H₂¹⁸O₂, are often employed to trace the source of the oxygen atom in the phenol product. The complementary use of this compound would provide a comprehensive picture of the bond-making and bond-breaking events occurring on the catalyst surface.

Spectroscopic Observation of Isomerization Kinetics in Isotopically Labeled Benzene Clusters

The study of molecular clusters provides fundamental insights into intermolecular interactions and the dynamics of molecular rearrangements. Isotopically labeled benzene clusters are excellent model systems for investigating such phenomena. Spectroscopic techniques, coupled with isotopic substitution, allow for the direct observation of dynamic processes like isomerization within these clusters.

In a notable study, the isomerization kinetics in isotopically labeled (benzene)₁₃ clusters, specifically (C₆H₆)(C₆D₆)₁₂, were investigated using resonance-enhanced two-photon ionization (R2PI) spectroscopy datapdf.com. These experiments provided direct spectroscopic evidence for isomerization within a supersonic jet. The researchers observed that an initially fluxional cluster undergoes a transition to a rigid structure, which is then followed by isomerization within a subpopulation of these rigid clusters. This isomerization involves the migration of the unique C₆H₆ moiety from the surface to the interior of the otherwise homogeneous C₆D₆ cluster datapdf.com. This was the first time such isomerization dynamics had been spectroscopically observed datapdf.com.

The study monitored the spectral features corresponding to the C₆H₆ molecule in different cluster environments (surface vs. interior) as a function of the distance from the nozzle in the supersonic expansion, which corresponds to the reaction time. This allowed for the determination of the kinetics of the isomerization process. The observed kinetics were found to be largely insensitive to the ratio of benzene to helium in the expansion mixture datapdf.com.

Table 3: Key Observations in the Isomerization of (C₆H₆)(C₆D₆)₁₂ Clusters datapdf.com

ObservationDescription
Fluxional-to-Rigid TransitionThe initially disordered and dynamic clusters adopt a more ordered and rigid structure.
IsomerizationThe C₆H₆ molecule migrates from a surface position to an interior position within the C₆D₆ cluster.
Spectroscopic SignatureDistinct spectral shifts in the R2PI spectrum for C₆H₆ on the surface versus in the interior allow for monitoring the process.
Kinetic AnalysisThe extent of isomerization is measured as a function of time (distance from the nozzle) to determine the reaction kinetics.

These experiments provide a detailed picture of the energy landscape and dynamics of molecular rearrangement in a well-defined cluster system. While this particular study used deuterated benzene, the same principles and techniques can be applied to clusters containing this compound to further probe the subtle effects of isotopic substitution on cluster dynamics and structure.

Environmental Fate and Bioremediation Research Utilizing Benzene 13c6

Stable Isotope Probing (SIP) for Identifying Active Microorganisms in Benzene (B151609) Biodegradation

Stable Isotope Probing (SIP) is a powerful molecular technique that links microbial identity to ecological function. nih.govnih.gov By introducing a substrate labeled with a heavy stable isotope, such as Benzene-13C6, into an environmental sample, researchers can track the incorporation of the isotope into the biomass of microorganisms that are actively metabolizing the substrate. nih.govnih.gov This method provides direct evidence of which organisms are responsible for the degradation of a specific contaminant in a complex microbial community. nih.govnih.gov

Nucleic acid-based SIP is a widely used approach that involves the extraction and analysis of DNA or RNA from the microbial community after incubation with the labeled substrate. nih.gov Organisms that consume this compound will incorporate the heavy carbon isotope into their cellular components, including their nucleic acids. nih.gov This results in an increase in the buoyant density of their DNA and RNA.

Through ultracentrifugation, the "heavy" nucleic acids containing 13C can be separated from the "light" nucleic acids (containing the naturally abundant 12C) of organisms that did not consume the labeled benzene. nih.gov Subsequent molecular analysis, such as sequencing of the 16S rRNA gene, of the separated heavy fraction allows for the identification of the specific microorganisms that were actively degrading the benzene. nih.govnih.gov Studies have successfully used this technique to identify various bacterial genera involved in anaerobic benzene degradation, including Deltaproteobacteria and Clostridia. nih.govoup.com For instance, RNA-based SIP has been employed to identify phylotypes related to Azoarcus as key players in benzene degradation under denitrifying conditions in gasoline-contaminated groundwater. nih.gov

Table 1: Genera of Bacteria Identified in Benzene Biodegradation using SIP

Bacterial Group Genus Examples Metabolic Condition
BetaproteobacteriaAzoarcus, Zoogloea, Ferribacterium, Aquabacterium, HydrogenophagaDenitrifying, Oxic
DeltaproteobacteriaDesulfobacteraceae, DesulfobulbaceaeIron-Reducing, Sulfate-Reducing
ClostridiaPeptococcaceae (e.g., Thermincola)Iron-Reducing
Actinobacteria-Iron-Reducing

This table is based on findings from multiple Stable Isotope Probing studies.

By tracking the incorporation of 13C from this compound, researchers can follow the flow of carbon through microbial metabolic pathways and into various cellular components. osti.govnih.gov This provides a detailed understanding of how benzene is utilized by the microbial community for both energy production and cell growth. The analysis of 13C enrichment in specific biomarkers, such as fatty acids, amino acids, and proteins, can reveal the extent to which benzene carbon is assimilated into the biomass of different microbial groups. osti.gov

Protein-based SIP (Protein-SIP) is another powerful application that allows for a time-resolved analysis of carbon flux. nih.gov By analyzing the incorporation of 13C into proteins over time, researchers can gain insights into the metabolic activity and roles of different organisms within the benzene-degrading consortium. nih.gov For example, studies have used Protein-SIP to trace the carbon from 13C6-labeled benzene in sulfate-reducing microbial communities, identifying key proteins and organisms involved in the degradation process. nih.gov

Analysis of Benzene Biotransformation in Contaminated Soils and Groundwater

This compound is a crucial tool for studying the biotransformation of benzene in complex environmental matrices like soil and groundwater. researchgate.netmdpi.comnih.gov It allows for the precise tracking of the parent compound and its degradation products, providing unambiguous evidence of biological activity.

One of the key advantages of using this compound is the ability to definitively measure the complete degradation, or mineralization, of benzene to carbon dioxide (CO2). When microorganisms metabolize this compound, they release 13CO2 as a final product. ufz.de By measuring the concentration and isotopic composition of the CO2 produced in laboratory microcosms or field studies, researchers can quantify the rate and extent of benzene mineralization. ufz.de This provides a direct measure of contaminant removal and is a critical parameter for assessing the effectiveness of bioremediation efforts. The isotopic signature of the produced CO2 serves as a clear indicator that it originated from the breakdown of the benzene contaminant and not from the degradation of other organic matter present in the soil or groundwater.

In addition to biodegradation, the fate of benzene in the subsurface is influenced by physical processes such as diffusion and evaporation. mdpi.com The use of this compound allows for the simultaneous monitoring of these processes alongside biodegradation. By tracking the concentration of the labeled compound in different phases (aqueous, gaseous, and sorbed to soil particles), researchers can develop accurate models of contaminant transport and fate.

Assessment of Natural Attenuation Processes in Environmental Systems

Monitored Natural Attenuation (MNA) is a remediation strategy that relies on natural processes to reduce contaminant concentrations to acceptable levels. usgs.govuliege.befrtr.govgsienv.com this compound plays a vital role in providing the strong evidence required to support the selection of MNA as a viable remedial option. frtr.gov

The use of this compound can provide direct evidence of in-situ biodegradation, a key component of natural attenuation. usgs.gov By introducing the labeled compound into a contaminated site, researchers can demonstrate that indigenous microorganisms are capable of degrading the contaminant under existing site conditions. The production of 13C-labeled degradation byproducts and 13CO2 provides definitive proof of biological activity. Furthermore, the rate of degradation of the labeled benzene can be used to estimate the timeframe required for natural attenuation to achieve cleanup goals. usgs.gov This information is crucial for regulatory agencies and stakeholders when evaluating the long-term effectiveness and protectiveness of MNA.

Computational Chemistry and Theoretical Modeling of Benzene 13c6 Systems

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying complex reaction mechanisms. mdpi.comcmu.edu In the context of Benzene-13C6, DFT is instrumental in elucidating the subtle but significant effects of isotopic substitution on chemical reactivity.

C-H activation is a fundamentally important transformation in organic synthesis, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.gov DFT calculations are frequently employed to map the potential energy surfaces of these reactions, identifying transition states and intermediates. For benzene (B151609), this often involves reactions with transition metal catalysts. researchgate.net

Theoretical studies on palladium-catalyzed C-H activation, for example, reveal detailed multi-step mechanisms that typically include oxidative addition, migratory insertion, and reductive elimination. nih.gov DFT calculations can determine the free energy profiles for these catalytic cycles. nih.govresearchgate.net When applied to this compound, these models can predict how the increased mass of the carbon atoms influences the vibrational frequencies of the molecule, particularly the C-H stretching and bending modes. This change in zero-point energy (ZPE) can affect the activation barriers of steps involving C-H bond cleavage, providing a theoretical basis for experimentally observed kinetic isotope effects. For instance, DFT has been used to probe the mechanism of the Suzuki-Miyaura reaction, providing validation for the transition states of key steps like oxidative addition. nih.gov

The kinetic isotope effect (KIE) is a powerful experimental tool for determining reaction mechanisms, defined as the ratio of the rate constant for a reaction with a lighter isotope to that with a heavier isotope. digitellinc.com The use of 13C KIEs at natural abundance has become a key method for probing transition structures in carbon-carbon bond-forming reactions. nih.gov

Computational modeling, primarily using DFT, plays a crucial role in predicting and interpreting these effects. researcher.life By calculating the vibrational frequencies of reactants and transition states for both the light (12C) and heavy (13C) isotopologues, the KIE can be predicted theoretically. A strong correlation between the computationally predicted and experimentally measured KIE provides robust evidence for a proposed reaction mechanism. nih.govnih.gov

For example, combined experimental and theoretical 13C KIE studies have been used to gain unprecedented insight into the catalytic mechanism of the Pd(PPh3)4-catalyzed Suzuki-Miyaura reaction. nih.gov DFT calculations were able to distinguish between different potential catalytic species, showing that the experimental KIE for the carbon attached to bromine was congruent with the predicted KIE for oxidative addition to a monoligated palladium complex. nih.gov Such studies demonstrate the exceptional sensitivity of 13C KIEs as a probe for transition states involving bond-making or bond-breaking with carbon. nih.govresearcher.life

Table 1: Comparison of Experimental and DFT-Predicted 13C KIEs for a Catalytic Reaction nih.govnih.gov
Reaction StepAtom PositionExperimental KIEPredicted KIE (DFT)Conclusion
Oxidative AdditionC–Br1.0201.021Supports oxidative addition to a monoligated Pd complex
GlycosylationC10.99-1.010.99-1.01 (SN2) vs 0.981 (SN1)Validates an asynchronous SN2-like mechanism

Ab Initio Calculations for Spectroscopic Parameters

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. These high-level calculations are particularly valuable for accurately predicting spectroscopic properties.

Nuclear magnetic resonance (NMR) spectroscopy is a primary technique for characterizing molecules containing this compound. The 13C-13C spin-spin coupling constants (nJCC) provide rich information about the electronic structure and bonding within the benzene ring. huji.ac.ilnih.gov Ab initio calculations, specifically using multiconfiguration self-consistent field (MCSCF) linear response theory, have been successfully used to determine these coupling tensors. acs.org

A comprehensive study combined experimental liquid crystal NMR data with ab initio calculations to determine the indirect CC spin-spin coupling tensors in fully 13C-enriched benzene. acs.org The calculations were able to reproduce the experimental signs of the anisotropies (ΔnJCC) for the ortho, meta, and para couplings. The magnitude of the ortho coupling anisotropy was excellently reproduced, while the meta and para anisotropies were somewhat overestimated by the theory. acs.org This synergy between high-level computation and experiment provides unambiguous determination of the signs and magnitudes of these fundamental spectroscopic parameters. acs.orgfigshare.com

Table 2: Experimental and Ab Initio Calculated 13C-13C Spin-Spin Coupling Anisotropies (ΔJ) in this compound (in Hz) acs.org
Coupling TypeExperimental ΔJ (Hz)Ab Initio Calculated ΔJ (Hz)
Ortho (1JCC)~ +17Excellent Agreement
Meta (2JCC)~ -4Sign Confirmed, Magnitude Overestimated
Para (3JCC)~ +9Sign Confirmed, Magnitude Overestimated

Computational methods are essential for predicting and interpreting the complex vibrational and vibronic spectra of benzene and its aggregates. nih.gov For this compound, isotopic substitution significantly alters the vibrational spectrum. The heavier 13C atoms lead to a red-shift (lower frequency) in vibrational modes that have significant carbon atom displacement, such as the ring-breathing modes.

Theoretical calculations can predict these shifts with high accuracy. Studies on benzene clusters have shown that intermolecular interactions uniquely modify the electronic and vibrational spectra depending on the aggregate's structure (e.g., T-shaped vs. parallel-displaced dimers). nih.govnih.gov Vibronic coupling effects are key to accurately describing the electronic spectra. nih.gov By modeling these effects for this compound, researchers can predict unique spectroscopic signatures that identify the presence of specific aggregates or complexes in experimental samples. For example, simulations show that as aggregation increases, the intensities of C-H stretching modes decrease, providing a clear spectral marker. nih.gov

Molecular Dynamics Simulations of this compound in Condensed Phases and Clusters

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of the dynamic behavior of systems in liquid phases or as molecular clusters. rsc.org

For this compound, MD simulations can elucidate the structure and dynamics of the liquid state. Simulations of liquid benzene have shown that the system is characterized by a well-defined cage structure, and the lifetime of these local structures dictates the primary dynamical features of the bulk liquid. rsc.org When simulating this compound, the increased molecular mass would be expected to slow down translational and rotational motions, affecting properties like diffusion coefficients and rotational correlation times, which can be directly compared with experimental measurements.

In the study of clusters, MD simulations are invaluable. Coarse-grained MD simulations have been used to model the bombardment of benzene solids, where each benzene molecule is represented by six CH particles with a mass of 13 amu, directly mimicking the mass properties of this compound. wpmucdn.com These simulations allow for the study of larger systems over longer timescales than fully atomistic models. wpmucdn.com Other simulations have investigated the aggregation of benzene molecules, showing that the mechanism proceeds through the coalescence of smaller clusters and that benzene molecules orient themselves in T-shaped and parallel-displaced configurations within these clusters. nih.govresearchgate.net Ab initio molecular dynamics (AIMD) has also been used to explore reaction pathways, such as the formation of the benzene cation from ionized acetylene (B1199291) clusters, where solvent molecules play a crucial role in dissipating excess energy. nih.gov

Broader Applications As a Reference Standard and Tracer in Diverse Research Fields

Internal Standard in Environmental Monitoring and Quantification of Volatile Organic Compounds (VOCs)

Benzene-13C6 is a critical internal standard in analytical methodologies for the precise quantification of volatile organic compounds (VOCs) in various environmental and biological matrices. This application is particularly vital for assessing exposure levels and environmental contamination.

In biomonitoring studies, specifically for assessing human exposure to benzene (B151609), this compound-labeled metabolites are employed as internal standards. For instance, ¹³C₆-S-phenylmercapturic acid (¹³C₆-SPMA), a key metabolite of benzene, is utilized in techniques such as high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) to accurately determine SPMA levels in urine samples lipidmaps.orgciteab.com. This approach helps mitigate matrix effects and ensures reliable quantification of the metabolite, thereby providing a robust measure of benzene exposure citeab.com.

For broader VOC quantification in urine and blood, isotopically labeled analogues, including ¹³C-labeled compounds like 1,2-dichlorobenzene (B45396) (¹³C₆), are used as surrogate internal standards or analyte-specific internal standards nih.govuni.lu. Methods such as headspace solid-phase microextraction (SPME) coupled with gas chromatography/isotope dilution mass spectrometry (GC/IDMS) leverage these labeled standards to achieve high sensitivity, enabling the quantification of individual VOCs in blood down to low parts-per-trillion ranges uni.lu. The use of selected-ion monitoring (SIM) detection further enhances the accuracy and sensitivity of these analytical procedures uni.lu.

Table 1: Examples of Internal Standards in VOC Quantification

Application AreaAnalyte MonitoredInternal Standard UsedAnalytical TechniqueKey Finding/Benefit
Benzene Exposure BiomonitoringS-phenylmercapturic acid (SPMA)¹³C₆-SPMA lipidmaps.orgciteab.comHPLC/MS/MS lipidmaps.orgciteab.comAccurate quantification of benzene metabolite in urine, assessing human exposure citeab.com.
General VOC Quantification in UrineVarious VOCs1,2-Dichlorobenzene (¹³C₆) nih.govGC/IDMS with Headspace SPME nih.govuni.luEnables precise measurement of VOCs in biological fluids, even at low concentrations uni.lu.
Air Monitoring for BenzeneBenzeneFluorotoluene (I.S.) lipidmaps.orgGC-MS lipidmaps.orgUsed in calibration curves for quantitative analysis of VOCs in air lipidmaps.org.

Tracer for Investigating Biosynthetic Pathways in Plant Systems

Isotopically enriched compounds like this compound, or those uniformly labeled with ¹³C, are indispensable tracers for elucidating complex biosynthetic pathways in plant and microbial systems. They allow researchers to track the flow of carbon atoms through intricate metabolic networks.

A significant application involves the use of [¹³C₆]anthranilate as a stable isotope-labeled precursor in Arabidopsis thaliana seedlings mdpi.com. By monitoring the incorporation of the ¹³C label into indolic compounds, researchers can map the intermediates involved in the biosynthesis of the crucial phytohormone indole-3-acetic acid (IAA) mdpi.com. The "Stable Isotope Labeled Kinetics (SILK)" method, which employs highly sensitive liquid chromatography-mass spectrometry (LC-MS), enables the tracing of turnover rates for IAA pathway precursors and products over very short time scales, ranging from seconds to minutes mdpi.com. This provides dynamic and detailed information about the auxin metabolic network in vivo mdpi.com.

Beyond IAA, ¹³C₆-ring-labeled 4-hydroxybenzoic acid (4HB) has been effectively utilized to trace the biosynthesis of coenzyme Q (CoQ) in yeast nih.gov. This methodology, which involves detecting ¹³C-ring carbons in precursor and product ions using mass spectrometry following HPLC separation, has implications for understanding similar metabolic pathways in plants and animals nih.gov.

In microbial research, ¹³C₆-labeled benzene has been applied in protein-stable isotope probing (Protein-SIP) to trace carbon flux within benzene-degrading microbial communities 36.112.18. These studies have revealed how benzene-derived carbon is incorporated into microbial proteins and, to a lesser extent, converted into methane (B114726) 36.112.18. Furthermore, investigations using ¹³C₆-benzene in nitrate-reducing and methanogenic enrichment cultures have detected ¹³C-labeled toluene (B28343) and benzoate (B1203000) as transient metabolites during degradation, providing direct evidence for previously proposed benzene methylation pathways.

Table 2: Tracer Applications of ¹³C-Labeled Compounds in Biosynthetic Pathway Research

Labeled CompoundOrganism/SystemPathway InvestigatedAnalytical TechniqueKey Research Finding
[¹³C₆]anthranilate mdpi.comArabidopsis thaliana seedlings mdpi.comIndole-3-acetic acid (IAA) biosynthesis mdpi.comLC-MS (SILK method) mdpi.comTracing turnover rates of IAA precursors and products in vivo mdpi.com.
¹³C₆-ring-labeled 4-hydroxybenzoic acid (4HB) nih.govYeast (and implications for plants/animals) nih.govCoenzyme Q (CoQ) biosynthesis nih.govHPLC-MS nih.govDetection of ¹³C-ring carbons in CoQ precursors and products nih.gov.
¹³C₆-benzene 36.112.18Benzene-degrading microbial consortia 36.112.18Anaerobic benzene degradation mechanisms 36.112.18Protein-SIP, GC/MS 36.112.18Direct evidence for benzene methylation to toluene and subsequent transformation to benzoate.

Research in Material Science and Polymer Chemistry

In material science and polymer chemistry, the distinct isotopic signature of this compound is harnessed for advanced structural characterization and mechanistic investigations. While not typically a bulk polymer building block, its utility lies in providing detailed insights into polymer architecture, reaction mechanisms, and the fate of specific molecular segments during synthesis or degradation.

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a technique significantly enhanced by the use of ¹³C labeling, is routinely employed to obtain comprehensive structural information about synthesized polymers. For example, ¹³C NMR has been instrumental in determining the branching efficiency in hyperbranched polyphenylenes, providing insights into the complexity and regularity of their structures.

Aromatic rings, such as those found in benzene derivatives like 1,4-bis(bromomethyl)benzene, are frequently incorporated into polymer chains as coupling agents or as integral structural units. These aromatic moieties significantly influence key polymer properties including density, crystallinity, and intermolecular interactions. The ability to synthesize and characterize polymers using such benzene-derived linkers, coupled with the precision offered by ¹³C labeling, allows for a meticulous understanding of their formation and the resulting material properties. This facilitates the design and synthesis of materials with tailored characteristics by precisely tracking the incorporation and arrangement of these structural elements. The application of ¹³C-labeled compounds thus enables the study of reaction mechanisms, monomer incorporation, and the formation of specific polymer structures, contributing to the development of advanced materials.

Table 3: Role of ¹³C Labeling in Polymer Characterization

Characterization TechniqueLabeled Compound/MoietyInformation RevealedExample Application
¹³C NMR Spectroscopy¹³C-labeled polymer segments, benzene derivativesComplete structural information, branching efficiency, monomer incorporationDetermining branching efficiency in hyperbranched polyphenylenes.
Mass Spectrometry (e.g., MALDI-TOF-MS)¹³C-labeled polymers/precursorsMolecular weight, structural homogeneity, confirmation of cyclizationCharacterization of cyclic polymers synthesized using benzene derivatives.

Future Prospects and Emerging Research Directions for Benzene 13c6 Investigations

Development of Novel and Efficient Synthetic Routes for Complex 13C6-Labeled Architectures

The synthesis of complex molecules incorporating specific isotopic labels, such as Benzene-13C6, remains a significant area of research. Future efforts will focus on developing more efficient, cost-effective, and precise methods for isotopic labeling adesisinc.commusechem.com. This includes advancements in techniques like hydrogen isotope exchange (HIE) and late-stage functionalization, which enhance the versatility of isotopic labeling musechem.com. The integration of flow chemistry into stable isotope labeling is also emerging as a significant advancement, improving safety, scalability, and efficiency in isotope synthesis adesisinc.com. Novel labeling reagents and automated synthesis platforms are expected to further enhance capabilities, opening new avenues for research adesisinc.com. For example, chemoenzymatic approaches have shown promise in the efficient production of other labeled natural compounds with applications in medical and cell-biological research acs.org.

Integration of 13C6-Labeling with Advanced Imaging and Spatially Resolved Techniques

The integration of 13C-labeling with advanced imaging techniques, particularly hyperpolarized 13C Magnetic Resonance Imaging (MRI), represents a rapidly evolving frontier. Hyperpolarization dramatically enhances the MRI signal of 13C-labeled molecules by several orders of magnitude, enabling real-time, non-invasive, and pathway-specific investigations of dynamic metabolic processes in vivo nih.govox.ac.uknih.govmdpi.com. While this compound itself may not be directly used for in vivo imaging due to its toxicity, its derivatives or the principles of hyperpolarization applied to other 13C-labeled probes (like [1-13C]pyruvate) highlight the future potential for spatially resolved metabolic studies nih.govox.ac.uknih.gov. This technology holds promise for stratifying tumors by grade, selecting therapeutic pathways based on metabolic profiles, and detecting early treatment responses in oncology nih.govox.ac.ukrsna.org. Beyond medical imaging, advancements in multi-dimensional NMR techniques, such as 2D and 3D NMR, are becoming increasingly powerful for analyzing isotopic labeling data, providing detailed information on molecular structure and dynamics numberanalytics.com. Spatial proteomics, utilizing techniques like spatial SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), also demonstrates the potential for spatially resolved analysis with stable isotopes nih.gov.

Expansion into New Frontiers of Mechanistic Enzymology and Catalysis Research

Isotopic labeling, including the use of 13C, is invaluable for elucidating reaction mechanisms in enzymology and catalysis numberanalytics.comsolubilityofthings.com. Future research will continue to leverage this compound and other 13C-labeled compounds to gain deeper insights into enzyme mechanisms and reaction kinetics acs.orgsolubilityofthings.com. The study of kinetic isotope effects (KIEs) using heavy-atom isotopes like 13C provides unique probes for understanding rate-determining steps and transition states in complex reactions, including those catalyzed by enzymes acs.orgresearchgate.net. This quantitative analysis can help validate mechanism-based microkinetic models and inform the design of new catalysts and inhibitors researchgate.netnih.gov. Isotopic labeling is also being used to study the mechanisms of energy storage in batteries and other devices, as well as the mechanisms of catalytic reactions crucial in industrial processes numberanalytics.com.

Innovative Strategies for Environmental Monitoring and Bioremediation Assessment

This compound is already utilized in environmental studies to monitor pollution levels and assess the degradation of aromatic pollutants . Future directions will involve more innovative strategies for environmental monitoring and bioremediation assessment. Stable isotope tracer technology is emerging as a potent tool for precisely identifying pollution sources and delineating pollutant migration paths mdpi.comiaea.org. Stable isotope probing (SIP), which uses 13C-labeled contaminants, allows researchers to directly link microbial metabolic capability to phylogenetic and metagenomic information, providing conclusive evidence of biodegradation by indigenous microorganisms frontiersin.orgnih.govmicrobe.com. This is particularly valuable for assessing the fate of emerging contaminants and understanding whether organisms capable of metabolizing them are present at a site nih.govnih.gov. The use of 13C-labeled compounds like this compound in in situ biotraps can help verify the biodegradation of pollutants and the transformation of labeled carbon into microbial biomass under actual aquifer conditions researchgate.net. Future research will also focus on integrating these isotopic techniques with other monitoring approaches to provide a more comprehensive picture of environmental processes reachwater.uk.

Advancements in Computational Predictive Modeling for 13C-Labeled Chemical Systems

Computational predictive modeling is becoming increasingly sophisticated for 13C-labeled chemical systems, offering powerful tools for understanding and predicting their behavior. Quantum mechanical (QM) calculations are routinely used to predict NMR chemical shifts, which can aid in structural assignment by comparing computed spectra with experimental values rsc.orgnih.govwuxibiology.com. Future advancements in computational chemistry, including machine learning approaches and deep neural networks, are improving the accuracy and efficiency of 13C NMR chemical shift predictions, even for complex molecules and various solvent environments rsc.orgchemrxiv.orgmdpi.com. These models can help evaluate the feasibility of synthetic routes and confidently assign structures wuxibiology.com. Furthermore, predictive isotope models are being developed to connect microbial processes in culture and nature, providing insights into factors controlling isotope effects and enabling better interpretations of isotopic signals in complex natural systems pnas.org. Computational models can also aid in understanding kinetic isotope effects in asymmetric reactions, guiding future reaction design efforts nih.gov.

Q & A

Q. What are the critical considerations for synthesizing Benzene-13C6 to ensure isotopic integrity in experimental workflows?

Isotopic integrity requires strict control during synthesis to avoid contamination with unlabelled benzene. Methodologies include:

  • Using high-purity precursors (e.g., 99 atom % 13C-labeled starting materials) and verifying isotopic purity via quantitative nuclear magnetic resonance (qNMR) or isotope-ratio mass spectrometry (IRMS) .
  • Employing inert reaction conditions (e.g., argon atmosphere) to minimize isotopic exchange with atmospheric CO2 or moisture .

Q. How can researchers verify the isotopic purity of this compound in analytical workflows?

Key methods include:

  • Mass spectrometry (MS) : Measure the mass-to-charge ratio (m/z) to detect isotopic peaks, ensuring the absence of unlabelled (12C) or partially labelled species .
  • NMR spectroscopy : 13C-NMR can confirm uniform isotopic enrichment by analyzing peak splitting patterns and integration ratios .

Advanced Research Questions

Q. How does this compound enable precise metabolic flux analysis in microbial studies?

this compound is used as a tracer to map metabolic pathways in organisms like denitrifying bacteria. Methodological steps include:

  • Culturing microbes in minimal media supplemented with this compound as the sole carbon source .
  • Extracting metabolites and analyzing 13C incorporation via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-MS (GC-MS) to reconstruct flux distributions .

Q. What strategies mitigate isotopic dilution effects when using this compound in environmental tracer studies?

Isotopic dilution can arise from mixing with natural (12C) benzene in environmental matrices. Solutions include:

  • Pre-treating samples to remove endogenous benzene via solid-phase extraction (SPE) .
  • Quantifying dilution factors using internal standards (e.g., deuterated benzene-d6) and adjusting calculations for accurate tracer recovery .

Q. How do kinetic isotope effects (KIEs) influence reaction rates in studies using this compound?

13C labelling alters bond vibrational frequencies, potentially slowing reaction kinetics. To address this:

  • Compare reaction rates of this compound with unlabelled benzene under identical conditions .
  • Use computational models (e.g., density functional theory) to predict and validate KIEs in catalytic or degradation pathways .

Data Contradiction & Analysis

Q. How should researchers resolve discrepancies between experimental data and theoretical predictions in 13C-labelled benzene studies?

Contradictions may arise from unaccounted isotopic effects or analytical interference. Steps include:

  • Replicating experiments with controls (e.g., unlabelled benzene) to isolate isotopic contributions .
  • Cross-validating results using complementary techniques (e.g., IRMS for bulk analysis and NMR for molecular-level resolution) .

Q. What are common pitfalls in interpreting 13C-labelled benzene data in environmental degradation studies?

Challenges include:

  • Co-elution interference : Overlapping peaks in GC-MS chromatograms from degradation byproducts. Mitigate via high-resolution MS or tandem MS (MS/MS) .
  • Microbial isotope discrimination : Some microbes preferentially metabolize 12C, skewing isotopic ratios. Use isotopically enriched controls to calibrate degradation rates .

Experimental Design & Best Practices

Q. How to design a reproducible protocol for this compound-based tracer experiments?

Follow these guidelines:

  • Document isotopic purity, storage conditions (e.g., sealed vials under inert gas), and handling procedures to prevent degradation .
  • Include negative controls (e.g., unlabelled benzene) and replicate experiments to assess variability .

Q. What ethical and reporting standards apply to publishing this compound research?

  • Disclose isotopic purity, supplier information (e.g., Sigma-Aldrich), and analytical validation methods .
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and experimental metadata in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.